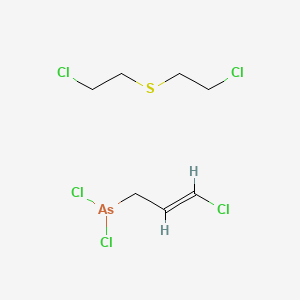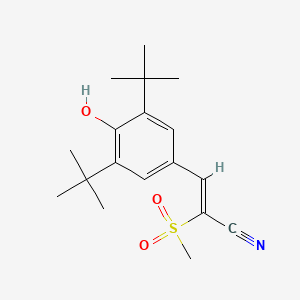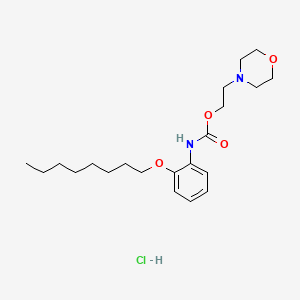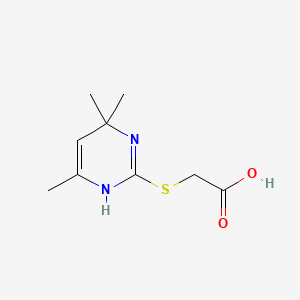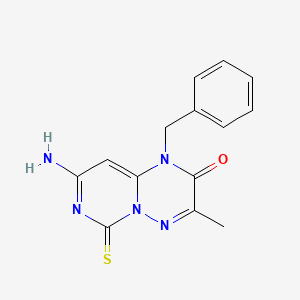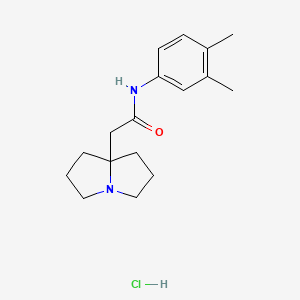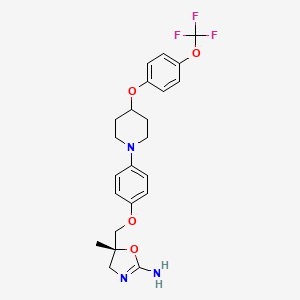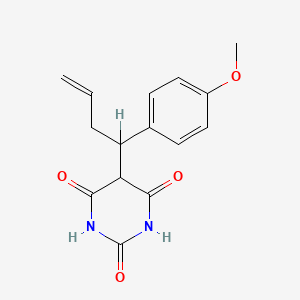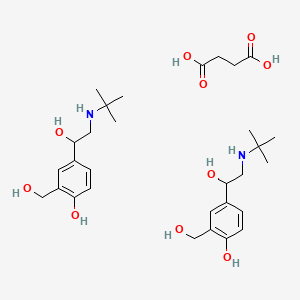
Salgim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salgim is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is recognized for its unique molecular structure and properties, which make it a subject of extensive research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salgim involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentrations to maximize yield.
Product Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Salgim undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve solvents like dichloromethane and catalysts like palladium.
Major Products:
Scientific Research Applications
Salgim has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Salgim involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cellular growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Salgim is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique functionalization and reactivity profile make it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable subject of ongoing research and development.
Properties
CAS No. |
331284-85-6 |
|---|---|
Molecular Formula |
C30H48N2O10 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
butanedioic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/2C13H21NO3.C4H6O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-3(6)1-2-4(7)8/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
XXUMOMICYCJWON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



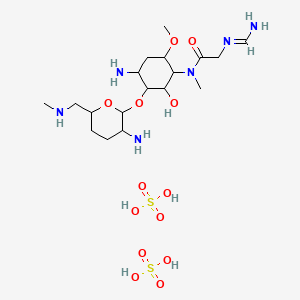

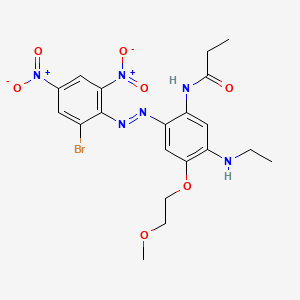
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
